molecular formula C7H4BrClN2 B1520864 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 943323-92-0

4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1520864
CAS No.: 943323-92-0
M. Wt: 231.48 g/mol
InChI Key: NTAZESWKVUMQKW-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a pyrrolopyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method is the halogenation of 1H-pyrrolo[2,3-B]pyridine, where specific halogenating agents are used to introduce bromine and chlorine atoms at the desired positions on the ring. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch processes. The choice of halogenating agents and reaction conditions is optimized for efficiency and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, with conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced forms, such as amines or alcohols.

  • Substitution Products: Derivatives with different functional groups, such as amides, ethers, or halides.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential as a biological probe or inhibitor in various biological studies. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.

Medicine: Research has explored the use of this compound in drug discovery and development. Its derivatives may exhibit biological activities that are useful in treating diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine: Similar structure with different positions of bromine and chlorine atoms.

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar pyrrolopyridine core but without chlorine substitution.

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine: Similar pyrrolopyridine core but without bromine substitution.

Uniqueness: 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both bromine and chlorine atoms on the pyrrolopyridine ring, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZESWKVUMQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672258
Record name 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943323-92-0
Record name 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943323-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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